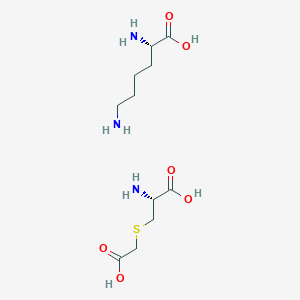
Dicyclohexyl carbonate
概要
説明
Dicyclohexyl carbonate is an organic compound with the chemical formula C₁₄H₂₂O₃. It is a white crystalline solid that is used in various chemical reactions and industrial applications. This compound is known for its role as a reagent in organic synthesis, particularly in the formation of esters and carbonates.
準備方法
Synthetic Routes and Reaction Conditions
Dicyclohexyl carbonate can be synthesized through several methods. One common method involves the reaction of cyclohexanol with phosgene in the presence of a base. The reaction proceeds as follows:
2C6H11OH+COCl2→(C6H11O)2CO+2HCl
This reaction requires careful handling of phosgene, a toxic and hazardous reagent.
Another method involves the transesterification of dimethyl carbonate with cyclohexanol. This reaction is catalyzed by a base such as sodium methoxide:
CH3OCOOCH3+2C6H11OH→(C6H11O)2CO+2CH3OH
Industrial Production Methods
In industrial settings, this compound is often produced using the transesterification method due to its relatively safer and more environmentally friendly process compared to the use of phosgene. The reaction is typically carried out in large reactors with continuous removal of methanol to drive the reaction to completion.
化学反応の分析
Types of Reactions
Dicyclohexyl carbonate undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Transesterification: Exchanges the alkoxy group with another alcohol.
Hydrolysis: Reacts with water to form cyclohexanol and carbon dioxide.
Common Reagents and Conditions
Bases: Sodium methoxide, potassium carbonate.
Acids: Sulfuric acid, hydrochloric acid.
Solvents: Toluene, dichloromethane, acetonitrile.
Major Products
Esters: Formed through esterification reactions.
Alcohols: Produced during hydrolysis and transesterification reactions.
科学的研究の応用
Dicyclohexyl carbonate is used in various scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of esters and carbonates.
Polymer Chemistry: Employed in the production of polycarbonates and polyesters.
Pharmaceuticals: Utilized in the synthesis of active pharmaceutical ingredients.
Material Science: Applied in the development of advanced materials with specific properties.
作用機序
The mechanism by which dicyclohexyl carbonate exerts its effects involves the formation of reactive intermediates such as carbonates and esters. These intermediates can undergo further reactions to form a variety of products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
Dimethyl Carbonate: A similar carbonate compound used in transesterification reactions.
Diethyl Carbonate: Another carbonate used in organic synthesis.
Diphenyl Carbonate: Used in the production of polycarbonates.
Uniqueness
Dicyclohexyl carbonate is unique due to its higher molecular weight and bulkier structure compared to dimethyl carbonate and diethyl carbonate. This makes it more suitable for specific applications where steric hindrance is beneficial, such as in the synthesis of certain polymers and advanced materials.
特性
IUPAC Name |
dicyclohexyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIBPWZEZWVDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196099 | |
| Record name | Carbonic acid, dicyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4427-97-8 | |
| Record name | Dicyclohexyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, dicyclohexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, dicyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)


![1,4-Dioxaspiro[4.5]decan-8-ylmethanamine](/img/structure/B57116.png)
![(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide](/img/structure/B57122.png)


